molecular formula C9H7FN2O B1446759 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 1443145-91-2

1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone

Cat. No.: B1446759
CAS No.: 1443145-91-2
M. Wt: 178.16 g/mol
InChI Key: JRFYEPKIMHSFNG-UHFFFAOYSA-N
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Description

1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone is a chemical compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological properties, including antimicrobial, antiviral, and anti-inflammatory activities . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as 2-bromo-4’-fluoroacetophenone . This method provides a simple and practical approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields.

Chemical Reactions Analysis

1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its efficacy. The exact molecular targets and pathways depend on the specific application, but they often involve inhibition of enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, enhancing its stability and biological activity compared to its analogs.

Properties

IUPAC Name

1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFYEPKIMHSFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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